Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate
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Overview
Description
Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas.
Introduction of the Chloroacetamido Group: This step involves the reaction of the thiazole intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Methoxyimino Group Addition:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamido group.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives can be formed.
Oxidation Products: Oxidized thiazole derivatives.
Hydrolysis Products: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiazole ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-carboxylate: Similar structure but with a carboxylate group instead of an acetate.
Methyl (Z)-2-(bromoacetamido)-alpha-(methoxyimino)thiazol-4-acetate: Similar structure but with a bromoacetamido group instead of chloroacetamido.
Uniqueness
Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamido group allows for specific interactions with biological targets, while the methoxyimino group can modulate the compound’s electronic properties.
Properties
CAS No. |
65243-10-9 |
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Molecular Formula |
C9H10ClN3O4S |
Molecular Weight |
291.71 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate |
InChI |
InChI=1S/C9H10ClN3O4S/c1-16-8(15)7(13-17-2)5-4-18-9(11-5)12-6(14)3-10/h4H,3H2,1-2H3,(H,11,12,14)/b13-7- |
InChI Key |
DSUKGTNPMZEBAZ-QPEQYQDCSA-N |
Isomeric SMILES |
COC(=O)/C(=N\OC)/C1=CSC(=N1)NC(=O)CCl |
Canonical SMILES |
COC(=O)C(=NOC)C1=CSC(=N1)NC(=O)CCl |
Origin of Product |
United States |
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